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Compound of Interest

4-Fluoro-5-methoxy-2-nitrobenzoic
Compound Name: d
aci

Cat. No.: B1443468

An In-depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-5-methoxy-2-
nitrobenzoic acid, a key chemical intermediate in modern pharmaceutical development. The
document details the molecule's structural and physicochemical properties, a proposed robust
synthesis protocol, and state-of-the-art analytical methodologies for structural confirmation and
purity assessment. Designed for researchers, chemists, and drug development professionals,
this guide synthesizes theoretical principles with practical, field-proven insights to support the
compound's effective utilization in complex synthetic workflows.

Molecular Profile and Physicochemical Properties

4-Fluoro-5-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its
unique arrangement of electron-withdrawing (fluoro, nitro, carboxylic acid) and electron-
donating (methoxy) groups on the benzene ring imparts specific reactivity and makes it a
valuable building block in medicinal chemistry. The presence of fluorine, in particular, is a well-
established strategy in drug design to modulate metabolic stability and binding affinity.

Chemical Identity

A consolidated summary of the key identifiers for 4-Fluoro-5-methoxy-2-nitrobenzoic acid is
presented below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1443468?utm_src=pdf-interest
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Identifier Value Source
CAS Number 864293-50-5 CymitQuimica[1]
Molecular Formula CsHeFNOs CymitQuimica[1]

4-fluoro-5-methoxy-2-
IUPAC Name ) ) ) N/A
nitrobenzoic acid

MGLFJUZFMICSSW- o
InChl Key CymitQuimica[1]
UHFFFAOYSA-N

4-Fluoro-5-methoxy-2- o
Synonyms ) o CymitQuimica[1]
nitrobenzoicacid

Structural Information

The structural arrangement of the functional groups is critical to the molecule's chemical
behavior. The nitro group is positioned ortho to the carboxylic acid, while the fluoro and
methoxy groups are at the 4- and 5-positions, respectively.
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Caption: Molecular Structure of 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

Physicochemical Data

The compound's physical properties are essential for handling, reaction setup, and purification.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1443468?utm_src=pdf-body-img
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Weight 215.14 g/mol Benchchem|[2]
Appearance Solid CymitQuimica[1]
Purity (Typical) >97% CP Lab Safety[3]

Proposed Synthesis and Purification Protocol
Synthesis Rationale and Pathway

The most direct and industrially scalable route to 4-Fluoro-5-methoxy-2-nitrobenzoic acid is
the regioselective nitration of a suitable precursor. The logical starting material is 4-fluoro-3-
methoxybenzoic acid. In this substrate, the methoxy group is a powerful ortho-, para- directing
group, while the carboxylic acid is a meta- directing group. Both groups direct the incoming
electrophile (the nitronium ion, NO2%) to the C2 position, ensuring high regioselectivity and

minimizing isomeric impurities.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic
nitronium ion, which is necessary for the reaction to proceed.
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Caption: Proposed workflow for the synthesis of the target compound.
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Detailed Experimental Protocol

This protocol is a well-established method for the nitration of activated aromatic rings and is
adapted for this specific substrate based on documented procedures for analogous
compounds.[4][5]

o Reactor Preparation: In a clean, dry, jacketed glass reactor equipped with a mechanical
stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 3.0
equivalents).

 Nitrating Mixture: Cool the reactor to 0 °C using a circulating chiller. Slowly add concentrated
nitric acid (68%, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal
temperature does not exceed 10 °C. Stir the resulting mixture for 15 minutes at 0-5 °C.

o Expertise & Experience:Maintaining a low temperature is critical to prevent runaway
reactions and the formation of undesired byproducts. The pre-formation of the nitrating
mixture ensures the controlled generation of the nitronium ion.

Substrate Addition: Dissolve 4-fluoro-3-methoxybenzoic acid (1.0 equivalent) in a minimal
amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, keeping the
internal temperature strictly between 0 °C and 5 °C.

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by
taking aliquots every 30 minutes and analyzing them via HPLC or TLC until the starting
material is consumed (typically 2-4 hours).

Reaction Quench: Prepare a separate vessel with a stirred mixture of crushed ice and water
(10 parts ice-water to 1 part reaction mixture volume). Slowly pour the completed reaction
mixture onto the ice-water with vigorous stirring. A solid precipitate of the crude product
should form.

o Trustworthiness:Quenching on ice serves two purposes: it safely neutralizes the potent
acid mixture and precipitates the organic product, which has low solubility in the agqueous
medium.

Isolation: Allow the slurry to stir for 30-60 minutes to ensure complete precipitation. Collect
the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized
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water until the filtrate is neutral (pH ~7).

e Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Isolation

Recrystallization is the most effective method for purifying the crude product.

 Dissolve the crude solid in a minimal amount of hot ethanol.

e Add hot water dropwise until the solution becomes faintly turbid.

o Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

 Allow the solution to cool slowly to room temperature, then cool further in an ice bath to
maximize crystal formation.

o Collect the purified crystals by vacuum filtration, wash with a small amount of cold
ethanol/water (1:1), and dry under vacuum.

Structural Elucidation and Quality Control
Methodology

Confirming the identity and purity of the final compound is a non-negotiable step. A combination
of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Rationale for Analytical Techniques

o HPLC: Ideal for determining purity and identifying any isomeric or process-related impurities
with high sensitivity.[6]

 NMR Spectroscopy: Provides unambiguous structural confirmation by mapping the carbon-
hydrogen framework of the molecule.

e Mass Spectrometry (MS): Confirms the molecular weight and elemental formula.
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Protocol: High-Performance Liquid Chromatography
(HPLC)

This is a general reverse-phase method suitable for purity analysis of aromatic carboxylic
acids.[6]

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 pm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min

Detector UV at 254 nm

Column Temp. 30°C

Injection Vol. 5puL

Sample Prep. 1 mg/mL in Acetonitrile/Water (1:1)

Data Interpretation: Purity is calculated based on the area percentage of the main product peak
relative to the total area of all peaks in the chromatogram.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

The following are predicted chemical shifts (&) and coupling patterns. Experimental verification
is required.

e 'H NMR (400 MHz, DMSO-ds):
o 0 ~13.5 (s, 1H): Carboxylic acid proton (broad singlet).

o 0 ~8.0(d, J =7 Hz, 1H): Aromatic proton ortho to the nitro group.
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o 0 ~7.8(d,J =11 Hz, 1H): Aromatic proton ortho to the fluorine atom.

o 0 ~4.0 (s, 3H): Methoxy group protons (singlet).

e 13C NMR (100 MHz, DMSO-ds):

(¢]

0 ~165.0: Carboxylic acid carbon.

[¢]

0 ~155.0 (d, J = 250 Hz): Carbon attached to fluorine.

o

0 ~150.0: Carbon attached to the methoxy group.

[e]

Aromatic carbons: Additional signals expected between & 110-145 ppm.

o

0 ~57.0: Methoxy carbon.

Protocol: Mass Spectrometry (MS)

e Technique: Electrospray lonization (ESI) in negative mode.
o Expected lon: [M-H]~ at m/z 214.02.

o Trustworthiness:High-Resolution Mass Spectrometry (HRMS) should be used to confirm
the elemental formula. The calculated exact mass for [CsHsFNOs]~ is 214.0157, providing
a stringent test of the compound's identity.

Applications in Drug Discovery and Development

4-Fluoro-5-methoxy-2-nitrobenzoic acid and its close isomers are recognized as crucial
intermediates in the synthesis of targeted therapeutics, particularly in oncology. The compound
serves as a scaffold that can be elaborated through further chemical modifications.

A primary application involves the reduction of the nitro group to an aniline, which can then
participate in amide bond formation or other coupling reactions. For instance, the related
isomer 4-fluoro-2-methoxy-5-nitrobenzoic acid is a documented precursor in the synthesis of
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Osimertinib, a
treatment for non-small cell lung cancer.[4][5] The unique substitution pattern of these
molecules is often key to achieving selective binding to the target protein.
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Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.
 Signal Word: Warning
e Hazard Statements:[7]

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat. Handle in a well-ventilated fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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